Fructose-1-SNAP, a novel fructose conjugated S-nitroso nitric oxide donor, has emerged as a significant compound in the study of cytotoxicity and cellular mechanisms. The synthesis of fructose-1-SNAP represents an advancement in the development of nitric oxide donors with potential applications in medical research and treatment, particularly in the context of cancer therapy. The compound's ability to exhibit cytotoxic effects against human prostate cancer cells highlights its therapeutic potential1.
In cancer research, fructose-1-SNAP's cytotoxicity against prostate cancer cells positions it as a potential therapeutic agent. Its ability to release nitric oxide selectively in cancerous cells could be harnessed to target and destroy tumor cells while minimizing damage to healthy tissues1.
Although not directly related to fructose-1-SNAP, studies on fructose's effects on pancreatic β-cells provide insights into the metabolic implications of fructose derivatives. Chronic exposure to fructose can render β-cells hyper-responsive to glucose-stimulated insulin secretion, which is mediated by extracellular ATP signaling. This finding suggests that fructose derivatives could influence metabolic pathways and have implications for conditions like obesity and diabetes2.
Fructose derivatives, such as fructose-1-6-diphosphate, have been shown to have a lipolytic action. While fructose-1-SNAP is not directly studied in this context, the understanding of fructose derivatives' effects on lipolysis can inform potential applications of fructose-1-SNAP in metabolic studies and weight management. The lipolytic action of fructose-1-6-diphosphate, for instance, suggests that certain fructose compounds can activate the lipolytic enzyme system in adipose tissue3.
Fructose-1-SNAP is derived from fructose, a simple sugar found in many plants. It is specifically classified as an S-nitroso compound, which are known for their ability to donate nitric oxide. The compound's full chemical name is S-nitroso-1-fructose, and it is represented by the chemical formula C₆H₁₃N₃O₅S. This classification highlights its dual functionality as both a carbohydrate and a nitric oxide donor, making it unique among similar compounds.
The synthesis of Fructose-1-SNAP involves several key steps, primarily focusing on the conjugation of fructose with an S-nitroso group.
A detailed study has shown that an efficient synthetic strategy can yield Fructose-1-SNAP with high purity and good yield, emphasizing the importance of reaction parameters like concentration and temperature .
Fructose-1-SNAP's molecular structure consists of a fructose backbone with an attached S-nitroso group.
The presence of the S-nitroso group allows for the release of nitric oxide upon hydrolysis, which is critical for its biological functions.
Fructose-1-SNAP participates in various chemical reactions primarily due to its S-nitroso functionality.
These reactions are crucial for understanding how Fructose-1-SNAP can modulate physiological processes through nitric oxide signaling .
The mechanism of action of Fructose-1-SNAP primarily revolves around its ability to donate nitric oxide.
The precise mechanism involves the interaction of released nitric oxide with guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate, which mediates various physiological responses.
Fructose-1-SNAP exhibits several important physical and chemical properties:
Fructose-1-SNAP has diverse applications across scientific research:
The compound's unique properties make it valuable for exploring new therapeutic avenues in medicine .
Nitric oxide represents a fundamental signaling molecule with extensive physiological and pathophysiological roles across multiple organ systems. This diatomic radical gas functions as a crucial cellular messenger involved in vascular tone regulation, neurotransmission, immune response modulation, and mitochondrial respiration [3] [6]. Therapeutically, Nitric Oxide demonstrates concentration-dependent biological effects: at low concentrations (picomolar to nanomolar range), it exhibits cytoprotective, vasodilatory, and anti-inflammatory properties, while elevated concentrations (micromolar range) induce cytotoxic effects, including apoptosis induction and damage to microbial pathogens or cancer cells [3] [8].
The inherent challenges in administering gaseous Nitric Oxide directly—including its short half-life (seconds), rapid diffusion, and reactive nature—have stimulated extensive research into Nitric Oxide donor compounds. These chemical entities store and release Nitric Oxide under controlled physiological conditions through enzymatic or spontaneous decomposition mechanisms. The biomedical applications of Nitric Oxide donors span diverse therapeutic areas, most notably cardiovascular pathologies (hypertension, angina pectoris), antimicrobial interventions, wound healing acceleration, and emerging applications in oncology through combination therapies that overcome multidrug resistance in malignant cells [3] [6] [8]. The development of advanced delivery platforms, including light-triggered release systems and nanocarriers, represents a frontier in achieving spatiotemporal control over Nitric Oxide delivery [6] [8].
Table 1: Primary Physiological Roles of Nitric Oxide
Physiological System | Key Functions | Therapeutic Implications |
---|---|---|
Cardiovascular | Vasodilation, inhibition of platelet aggregation, regulation of endothelial function | Hypertension management, angina treatment, prevention of thrombosis |
Nervous System | Neurotransmission, synaptic plasticity, neuromodulation | Potential applications in neurodegenerative disorders |
Immune System | Macrophage-mediated pathogen killing, modulation of inflammatory responses | Antimicrobial therapies, anti-inflammatory interventions |
Cellular Metabolism | Regulation of mitochondrial respiration, modulation of energy production | Metabolic syndrome, diabetes complications |
Oncology | Cytotoxic effects at high concentrations, modulation of drug resistance | Anticancer therapies, chemosensitization |
S-Nitroso-N-Acetylpenicillamine stands as one of the most extensively characterized Nitric Oxide donors in experimental pharmacology. Chemically classified as a sulfur-containing alkyl thionitrite (C₅H₁₀N₂O₃S), S-Nitroso-N-Acetylpenicillamine spontaneously decomposes in solution to release Nitric Oxide without requiring enzymatic activation [4] [9]. This compound has demonstrated remarkable membrane permeability, with biophysical studies revealing its ability to incorporate readily into phospholipid bilayer membranes and penetrate deep into the hydrophobic core of both fluid- and gel-phase membranes [9]. This membrane-penetrating capability facilitates intracellular delivery of Nitric Oxide, making S-Nitroso-N-Acetylpenicillamine particularly valuable for cellular studies.
Despite its experimental utility, conventional S-Nitroso-N-Acetylpenicillamine faces significant limitations in therapeutic applications. Its spontaneous decomposition profile results in uncontrolled Nitric Oxide release kinetics, potentially leading to off-target effects and insufficient local Nitric Oxide concentrations at specific pathological sites. Additionally, its non-selective biodistribution may contribute to systemic side effects. These limitations have driven the development of structurally modified S-Nitroso-N-Acetylpenicillamine derivatives designed to enhance stability, control release kinetics, and improve target tissue specificity [1] [6]. The structural evolution has progressed through several generations, beginning with simple modifications to the parent compound and advancing to sophisticated conjugates with targeting moieties, including the development of carbohydrate-based derivatives such as Fructose-1-S-Nitroso-N-Acetylpenicillamine [1] [6].
Table 2: Comparative Profile of S-Nitroso-N-Acetylpenicillamine and Advanced Derivatives
Property | S-Nitroso-N-Acetylpenicillamine | Fructose-1-S-Nitroso-N-Acetylpenicillamine |
---|---|---|
Chemical Classification | Alkyl thionitrite | Carbohydrate-conjugated thionitrite |
Molecular Formula | C₅H₁₀N₂O₃S | C₁₃H₂₃N₃O₈S |
Molecular Weight | 220.21 g/mol | 381.40 g/mol |
Membrane Penetration | Deep penetration into hydrophobic core | Modified by hydrophilic carbohydrate moiety |
Release Kinetics | Spontaneous, uncontrolled | Potentially modulated by cellular uptake mechanisms |
Targeting Capability | Nonselective | Selective toward fructose-transporting cells |
Reported Cytotoxicity | Standard cytotoxicity | Higher cytotoxicity in specific cellular contexts |
The strategic conjugation of bioactive molecules to carbohydrate moieties represents an innovative approach to enhance drug targeting and metabolic stability. Carbohydrates serve multiple critical functions in drug delivery: they can act as targeting vectors by exploiting selective uptake mechanisms in specific tissues, improve aqueous solubility of hydrophobic compounds, and shield reactive functional groups from premature degradation. Fructose conjugation specifically leverages the overexpression of the GLUT5 fructose transporter in certain cancer types, including breast, colorectal, and hepatic malignancies, facilitating selective drug accumulation in malignant cells [10]. Additionally, fructose transporters are abundantly expressed in the small intestine, liver, and renal tubules, suggesting potential applications in pathologies affecting these organs [7] [10].
The chemical rationale for developing Fructose-1-S-Nitroso-N-Acetylpenicillamine stems from several factors beyond cellular targeting. Covalent attachment of fructose to S-Nitroso-N-Acetylpenicillamine may stabilize the inherently labile S-NO bond through steric and electronic effects, potentially prolonging the compound's half-life in physiological environments. The hydrophilic carbohydrate moiety can also modify the compound's biodistribution profile, reducing nonspecific cellular uptake while enhancing accumulation in fructose-metabolizing tissues. This targeting approach is particularly relevant given the small intestine's role as the primary site for dietary fructose clearance, where it converts fructose into glucose, lactate, and glycerate before systemic circulation [10]. By exploiting these natural fructose processing pathways, Fructose-1-S-Nitroso-N-Acetylpenicillamine achieves enhanced delivery to metabolically active tissues while potentially shielding nontarget organs from excessive Nitric Oxide exposure.
Table 3: Roles of Carbohydrate Moieties in Nitric Oxide Donor Conjugates
Function | Mechanism | Expected Benefit |
---|---|---|
Cellular Targeting | Exploitation of specific carbohydrate transporters (GLUT5 for fructose) | Enhanced drug accumulation in target cells (e.g., cancer cells, hepatocytes) |
Metabolic Stability | Steric shielding of labile functional groups (S-NO bond) | Prolonged half-life in circulation |
Biodistribution Modulation | Altered hydrophilicity/lipophilicity balance | Reduced nonspecific uptake, improved tissue selectivity |
Metabolic Activation | Requirement for enzymatic processing prior to NO release | Controlled NO release kinetics at target site |
Receptor Interaction | Potential engagement with carbohydrate-specific receptors | Additional layer of targeting specificity |
Fructose-1-S-Nitroso-N-Acetylpenicillamine, systematically named Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine and alternatively designated as Fructose-SNAP-1, represents a strategically engineered hybrid molecule combining the Nitric Oxide-donating capability of S-Nitroso-N-Acetylpenicillamine with the metabolic targeting potential of fructose [1]. Chemically, it is characterized by the molecular formula C₁₃H₂₃N₃O₈S and a molecular weight of 381.40 g/mol, with a purity specification of ≥96% for research applications [1]. Structurally, this conjugate features a covalent linkage between the anomeric carbon (C1) of β-D-fructofuranose and the thionitrite-bearing sulfur atom of modified N-Acetylpenicillamine, preserving the critical S-NO functional group essential for Nitric Oxide release.
Figure: Structural Relationship Between Precursor and Hybrid Molecule
S-Nitroso-N-Acetylpenicillamine (SNAP) + β-D-Fructofuranose → Fructose-1-S-Nitroso-N-Acetylpenicillamine(C₅H₁₀N₂O₃S) + (C₆H₁₂O₆) → (C₁₃H₂₃N₃O₈S)
The research significance of this compound centers on its demonstrated enhanced cytotoxicity profile compared to the parent S-Nitroso-N-Acetylpenicillamine molecule [1]. This heightened biological activity likely stems from multiple factors: improved cellular uptake via fructose transporters, intracellular accumulation in target tissues, and potentially optimized Nitric Oxide release kinetics within the cellular microenvironment. The strategic conjugation addresses fundamental limitations of conventional Nitric Oxide donors by potentially enabling targeted delivery to fructose-utilizing cells, including specific cancer phenotypes characterized by GLUT5 overexpression and upregulated fructose metabolism—a metabolic adaptation known to support glycolytic flux and proliferation in malignant cells [10].
Initial research on Fructose-1-S-Nitroso-N-Acetylpenicillamine demonstrated its application as a Nitric Oxide donor with increased cytotoxicity compared to S-Nitroso-N-Acetylpenicillamine [1]. These findings were documented in seminal studies investigating the targeting potential of glyco-S-nitrosothiols to cancer cells, where Fructose-1-S-Nitroso-N-Acetylpenicillamine demonstrated enhanced cytotoxic effects in vitro [1]. Subsequent investigations confirmed the in vitro cytotoxicity profile of this class of carbohydrate-conjugated Nitric Oxide donors, establishing their potential as novel anticancer agents [1]. The compound represents a proof-of-concept for the broader strategy of exploiting carbohydrate metabolism for targeted drug delivery, particularly relevant in oncology where altered glucose and fructose metabolism represent a near-universal hallmark of malignancy. Further research continues to explore the precise mechanisms underlying its enhanced cytotoxicity, including potential effects on mitochondrial function, DNA damage induction, and modulation of cellular redox balance.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7